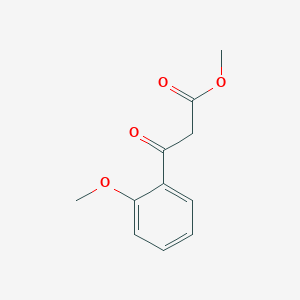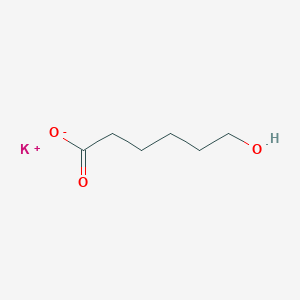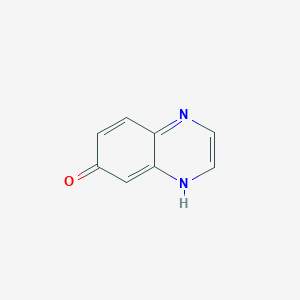
Quinoxalin-6-ol
Descripción general
Descripción
Quinoxalin-6-ol is a heterocyclic compound that is part of the broader class of quinoxalines. These compounds are known for their diverse biological activities and are often used as scaffolds in pharmaceutical research. Quinoxalin-6-ol derivatives can interact with DNA and proteins, which is a mechanism that underlies their pharmacological potential, including anticancer and antiviral activities .
Synthesis Analysis
The synthesis of quinoxalin-6-ol derivatives can be achieved through various methods. For instance, the synthesis of 6H-indolo[2,3-b]quinoxaline-N-glycosides involves the cyclocondensation of isatine-N-glycosides with 1,2-diaminobenzenes . Another approach for synthesizing quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employs tin and indium chlorides in intramolecular main group metal Lewis acid-catalyzed cyclizations . Additionally, a library with a 1,2,7-trialkyl-1H-imidazo[4,5-g]quinoxalin-6-ol scaffold was prepared using solution-phase parallel synthesis, starting from 1,5-difluoro-2,4-dinitrobenzene .
Molecular Structure Analysis
The molecular structure of quinoxalin-6-ol derivatives can exhibit tautomerism, as seen in the case of 5-chlorobenzo[f]quinoxalin-6-ol, which exists as the enol-imine tautomer both in the solid state and in solution. This tautomer is preferred due to its higher aromatic character compared to the keto-amine form . The structure of these compounds is crucial for their interaction with biological targets, such as DNA, where the orientation of substituents and side chains plays a significant role in the binding affinity and pharmacological activity .
Chemical Reactions Analysis
Quinoxalin-6-ol derivatives can undergo various chemical reactions, including cyclocondensation, palladium-catalyzed C-N and C-C coupling reactions, and acid-mediated dehydrogenation . These reactions are essential for modifying the quinoxalin-6-ol core to produce compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxalin-6-ol derivatives, such as their optical absorption and emission spectra, electrochemical behavior, and thermal stability, are influenced by the nature of the substituents attached to the core structure. For example, triarylamines based on 6H-indolo[2,3-b]quinoxaline show green or yellow emission depending on the amine segment, and their thermal stability is enhanced by the presence of the dipolar 6H-indolo[2,3-b]quinoxaline segment . These properties are important for the development of compounds for various applications, including as dyes or in electronic devices.
Aplicaciones Científicas De Investigación
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Here are some fields where Quinoxaline and its derivatives have found applications:
-
Pharmaceuticals : Quinoxaline derivatives have been used in the design and development of numerous bioactive molecules . They have a wide range of applications in treating many diseases such as anti-cancer, anti-Alzheimer’s, anti-inflammatory, anti-convulsion, anti-microbial, anti-mycobacterium, anti-protozoal, antihypertensive agents .
-
Material Science : Quinoxaline derivatives have been used in the development of dyes, fluorescent materials, electroluminescent materials .
-
Solar Cell Applications : Quinoxaline derivatives have been used as organic sensitizers for solar cell applications .
-
Polymeric Optoelectronic Materials : Quinoxaline derivatives have been used in the development of polymeric optoelectronic materials .
-
Chemical Synthesis : Quinoxaline and its derivatives are used as reagents for the synthesis of biologically important condensed derivatives .
-
Chromatography : Quinoxaline and its derivatives are used in chromatography, a laboratory technique for the separation of a mixture .
-
Anti-Amoebic & Anti-Proliferative Activity : Quinoxaline derivatives have been found to have anti-amoebic and anti-proliferative activities .
-
Hypoglycemic & Anti-Glaucoma Activity : Some quinoxaline derivatives have shown hypoglycemic and anti-glaucoma activities .
-
Antiviral Activity : Quinoxaline derivatives have been used in the development of antiviral drugs .
-
Cytotoxic with Anticancer & Antitumor Activity : Quinoxaline derivatives have demonstrated cytotoxic activities and have been used in the development of anticancer and antitumor drugs .
-
Anti-HIV Agents : Quinoxaline derivatives have been used in the development of anti-HIV agents .
-
Anti-Inflammatory and Analgesic Activity : Quinoxaline derivatives have shown anti-inflammatory and analgesic activities .
-
Organic Photovoltaic Devices : Quinoxaline derivatives have been used in the development of organic photovoltaic devices .
-
Organic Semiconductors : Quinoxaline derivatives have been used in the development of organic semiconductors .
-
Electroluminescent Materials : Quinoxaline derivatives have been used in the development of electroluminescent materials .
-
Fluorescent Probes : Quinoxaline derivatives have been used in the development of fluorescent probes .
-
Organic Light-Emitting Diodes (OLEDs) : Quinoxaline derivatives have been used in the development of OLEDs .
-
Fuel Cells : Quinoxaline derivatives have been used in the development of fuel cells .
Safety And Hazards
Direcciones Futuras
While specific future directions for Quinoxalin-6-ol were not found in the search results, quinoxalines have been a subject of extensive research due to their importance in medicinal chemistry . They have been utilized for the design and development of numerous bioactive molecules, suggesting potential future applications in this area .
Propiedades
IUPAC Name |
quinoxalin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-1-2-7-8(5-6)10-4-3-9-7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPVXTQTNVVKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322168, DTXSID80901667 | |
| Record name | quinoxalin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_803 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxalin-6-ol | |
CAS RN |
7467-91-6 | |
| Record name | 6-Quinoxalinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | quinoxalin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Quinoxalinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Quinoxalinol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJP4H57PK3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




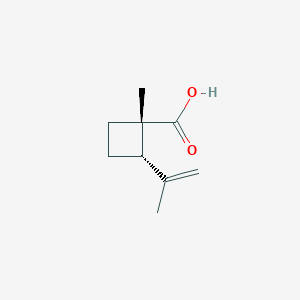


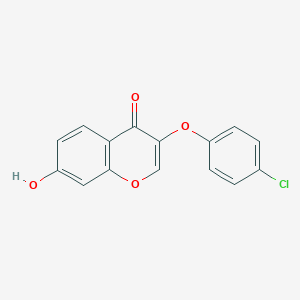


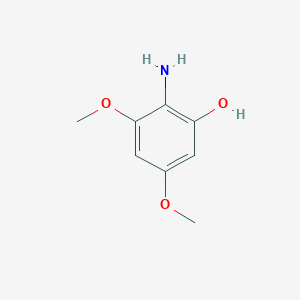
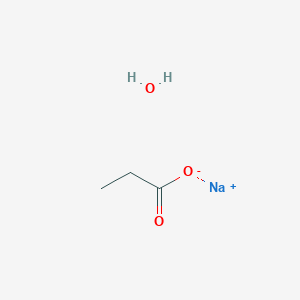
![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)


